molecular formula C22H29NOS B1684241 Xenthiorate CAS No. 7009-79-2

Xenthiorate

Cat. No.: B1684241
CAS No.: 7009-79-2
M. Wt: 355.5 g/mol
InChI Key: PFNLUFYAGHJNKJ-UHFFFAOYSA-N
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Description

Xenthiorate is a biochemical.

Preparation Methods

Synthetic Routes:: The synthetic routes for Xenthiorate are not extensively documented, but it is synthesized through specific chemical reactions.

Reaction Conditions:: The exact reaction conditions for its synthesis remain undisclosed. further research could shed light on the specific methods employed.

Industrial Production:: Details regarding industrial-scale production methods for this compound are scarce. It is likely that research and development in this area are ongoing.

Chemical Reactions Analysis

Xenthiorate may undergo various chemical reactions, including:

  • Oxidation : Potential oxidation reactions could involve the conversion of specific functional groups.
  • Reduction : Reduction reactions might lead to the formation of different intermediates or products.
  • Substitution : Substitution reactions could occur at specific sites within the molecule.

Common Reagents and Conditions:: Unfortunately, specific reagents and conditions for these reactions are not well-documented. Researchers would need to explore this further.

Major Products:: The major products resulting from this compound’s reactions remain a topic of investigation. Further studies are necessary to elucidate these outcomes.

Scientific Research Applications

  • Chemistry : Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
  • Biology : Investigations could focus on its interactions with biological systems, including enzymes and receptors.
  • Medicine : Xenthiorate’s antihyperlipidemic properties make it relevant for lipid metabolism research.
  • Industry : Its industrial applications, if any, are yet to be fully explored.

Mechanism of Action

The precise mechanism by which Xenthiorate exerts its effects remains elusive. Researchers would need to investigate its molecular targets and pathways involved in lipid regulation.

Comparison with Similar Compounds

While information on similar compounds is limited, Xenthiorate’s uniqueness lies in its investigational status and potential therapeutic applications.

Properties

CAS No.

7009-79-2

Molecular Formula

C22H29NOS

Molecular Weight

355.5 g/mol

IUPAC Name

S-[2-(diethylamino)ethyl] 2-(4-phenylphenyl)butanethioate

InChI

InChI=1S/C22H29NOS/c1-4-21(22(24)25-17-16-23(5-2)6-3)20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-15,21H,4-6,16-17H2,1-3H3

InChI Key

PFNLUFYAGHJNKJ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)SCCN(CC)CC

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)SCCN(CC)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xenthiorate; Xenthioratum.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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